Cas no 201789-28-8 (2,4-Bis(trifluoromethyl)phenylacetonitrile)

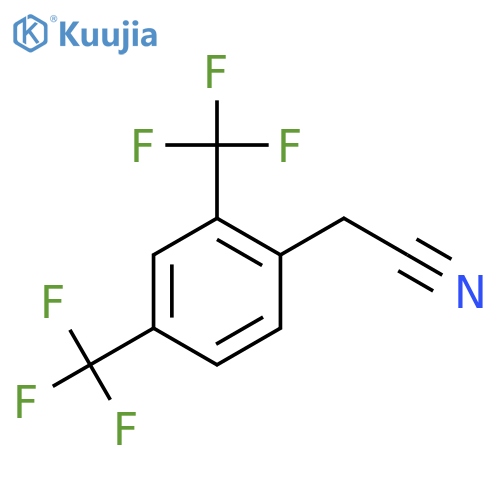

201789-28-8 structure

商品名:2,4-Bis(trifluoromethyl)phenylacetonitrile

2,4-Bis(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- Benzeneacetonitrile,2,4-bis(trifluoromethyl)-

- 2,4-Bis(trifluoromethyl)phenylacetonitrile

- 2-[2,4-bis(trifluoromethyl)phenyl]ethanenitrile

- AC1MC4ZX

- AC1Q4IRA

- CTK7C9793

- MolPort-000-151-634

- SCHEMBL5929043

- BJEJFFSIEUOCNS-UHFFFAOYSA-N

- 201789-28-8

- PS-7443

- 2-(2,4-Bis(trifluoromethyl)phenyl)acetonitrile

- MFCD00042490

- FT-0643883

- 2-[2, 4-bis(trifluoromethyl)phenyl]acetonitrile

- CK2051

- lanthanum(iii)oxalatehydrate

- AKOS015852815

- A814307

- 2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile

- DTXSID60371182

- CS-0103700

- 2,4-Bis(trifluoromethyl)benzyl cyanide

-

- MDL: MFCD00042490

- インチ: InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2

- InChIKey: BJEJFFSIEUOCNS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1CC#N)C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 253.03265

- どういたいしつりょう: 253.033

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 23.8A^2

じっけんとくせい

- 密度みつど: 1.385

- ふってん: 202 ºC

- フラッシュポイント: 76 ºC

- 屈折率: 1.414

- PSA: 23.79

2,4-Bis(trifluoromethyl)phenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005841-1g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 1g |

1006.0CNY | 2021-07-13 | ||

| TRC | T901233-500mg |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 500mg |

$ 135.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005841-1g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 1g |

1006CNY | 2021-05-07 | ||

| A2B Chem LLC | AF31677-25g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 97% | 25g |

$532.00 | 2024-04-20 | |

| A2B Chem LLC | AF31677-1g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 97% | 1g |

$49.00 | 2024-04-20 | |

| A2B Chem LLC | AF31677-5g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 97% | 5g |

$159.00 | 2024-04-20 | |

| TRC | T901233-50mg |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Apollo Scientific | PC9045-1g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 98% | 1g |

£27.00 | 2025-02-22 | |

| Fluorochem | 007831-1g |

2,4-Bis(trifluoromethyl)phenylacetonitrile |

201789-28-8 | 95% | 1g |

£27.00 | 2022-03-01 | |

| abcr | AB128081-5g |

2,4-Bis(trifluoromethyl)phenylacetonitrile, 98%; . |

201789-28-8 | 98% | 5g |

€208.70 | 2025-02-20 |

2,4-Bis(trifluoromethyl)phenylacetonitrile 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

201789-28-8 (2,4-Bis(trifluoromethyl)phenylacetonitrile) 関連製品

- 302911-99-5(2,5-Bis(trifluoromethyl)phenylacetonitrile)

- 3038-47-9(2-(Trifluoromethyl)-benzeneacetonitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:201789-28-8)2,4-Bis(trifluoromethyl)phenylacetonitrile

清らかである:99%

はかる:100g

価格 ($):1534.0